molecular formula C8H12BrN3O B8713518 1-Bromo-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one CAS No. 71347-30-3

1-Bromo-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

Cat. No. B8713518
CAS RN: 71347-30-3
M. Wt: 246.10 g/mol
InChI Key: KIVDZERHEZTUGL-UHFFFAOYSA-N
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Patent
US04739118

Procedure details

Thus, for example, it is possible to prepare 3,3-dimethyl-1-(4-methoxyiminomethyl-phenoxy)-1-(1,2,4-triazol-1-yl)-2-butanone of the formula ##STR11## by first reacting 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-2-butanone with bromine to give 1-bromo-1-(1,2,4-triazol-1-yl)-3,3-dimethyl-2-butanone, and then reacting the latter with 4-hydroxybenzaldoxime O-methyl ether in the presence of a base. This synthesis can be illustrated by formulae as follows:
Name
3,3-dimethyl-1-(4-methoxyiminomethyl-phenoxy)-1-(1,2,4-triazol-1-yl)-2-butanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:23])([CH3:22])[C:3](=[O:21])[CH:4](OC1C=CC(C=NOC)=CC=1)[N:5]1[CH:9]=[N:8][CH:7]=[N:6]1.CC(C)(C)C(=O)CN1C=NC=N1.[Br:36]Br>>[Br:36][CH:4]([N:5]1[CH:9]=[N:8][CH:7]=[N:6]1)[C:3](=[O:21])[C:2]([CH3:23])([CH3:22])[CH3:1]

Inputs

Step One
Name
3,3-dimethyl-1-(4-methoxyiminomethyl-phenoxy)-1-(1,2,4-triazol-1-yl)-2-butanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C(N1N=CN=C1)OC1=CC=C(C=C1)C=NOC)=O)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(CN1N=CN=C1)=O)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC(C(C(C)(C)C)=O)N1N=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.